molecular formula C5H8F3NO2 B1596805 N-(3-Hydroxypropyl)trifluoroacetamide CAS No. 78008-15-8

N-(3-Hydroxypropyl)trifluoroacetamide

Cat. No. B1596805
CAS RN: 78008-15-8
M. Wt: 171.12 g/mol
InChI Key: LOTWHTFZRDJSCL-UHFFFAOYSA-N
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Patent
US06521630B1

Procedure details

3-Amino-1-propanol (10.0 mL, 0.131 mol) and methyl trifluoroacetate (65 mL, 0.646 mol) in methanol (200 mL) were refluxed for 1.5 h, cooled and concentrated to give 2,2,2-trifluoro-N-(3-hydroxypropyl)-acetamide (22.87 g, quantitative) as a light yellow oil which was used without purification. NMR CDCl3 δ 7.45 (br s, 1H), 3.77 (t, J=5.5 Hz, 2H), 3.53-3.42 (m, 2H), 2.45 (s, 1H), 1.83-1.75 (m, 2H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[F:6][C:7]([F:13])([F:12])[C:8](OC)=[O:9]>CO>[F:6][C:7]([F:13])([F:12])[C:8]([NH:1][CH2:2][CH2:3][CH2:4][OH:5])=[O:9]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
NCCCO
Name
Quantity
65 mL
Type
reactant
Smiles
FC(C(=O)OC)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)NCCCO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.87 g
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.